2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane is an organic compound with the molecular formula C12H14Cl2O3. It is characterized by the presence of a dioxane ring and a dichlorophenoxyethyl group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenoxy group to a less chlorinated or dechlorinated form.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethyl derivatives.
Scientific Research Applications
2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
2,3-Dichlorophenol: A precursor in the synthesis of 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane.
Phenoxyethanol: An antimicrobial agent with a phenoxy group similar to that in this compound.
Uniqueness
This compound is unique due to its combination of a dioxane ring and a dichlorophenoxyethyl group. This structure imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c13-9-3-1-4-10(12(9)14)15-8-5-11-16-6-2-7-17-11/h1,3-4,11H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSXULUXODJFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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